Food Yellow 3:1
Overview
Description
Food Yellow 3:1 is a useful research compound. Its molecular formula is C16H9AlN2O7S2 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. Pigment Yellow 104 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Form : The X-ray crystal structure of C.I. Pigment Yellow 12, which is structurally similar to Pigment Yellow 104, shows that the molecules exist in a bisketohydrazone form. This structure is analogous to the hydrazone form of monoazoacetoacetanilide pigments (Barrow et al., 2000).
Synergistic Effects and Crystal Forms : Research on synergistic pigments related to C.I. Pigment Yellow 12, 13, 14, 17, and 63 indicates that synergism can modify classic pigments, affecting their aggregation and dispersibility. X-ray powder diffraction and scanning electron microscopy were used to study this effect (Shenmin et al., 1992).
Genotoxicity : A study on azo pigments, including C.I. Pigment Yellow 104, reveals potential genotoxic hazards. These pigments are used extensively in inks, paints, and cosmetics. The study discusses the metabolism of these pigments and their interaction with DNA, highlighting the need for further investigation into their safety (Møller & Wallin, 2000).
DNA Damage Potential : C.I. Pigment Yellow 12, closely related to Pigment Yellow 104, was shown to induce DNA damage in rat hepatocytes, suggesting genotoxicity. This raises concerns about the safety of these pigments, necessitating further evaluation (Møller et al., 1998).
Properties Modification through Mixed Coupling : The properties of C.I. Pigment Yellow 12 were altered through mixed coupling with carboxy and sulfo derivatives of acetoacetanilide, affecting crystal state and particle size. This shows the potential for modifying pigment properties through chemical processes (Wang & Zhou, 1998).
Complex Modification for Improved Properties : Complex modification of Benzidine Yellow G (C.I. Pigment Yellow 12) through mixed coupling improved properties like flowability, wettability, and dispersibility. This suggests the potential for enhancing pigment properties for specific applications (Shirong & Chun-long, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Sunset Yellow Lake is primarily used for its aesthetic properties, enhancing the visual appeal of various products It can interact with proteins such as bovine serum albumin (bsa) and collagen .
Mode of Action
Sunset Yellow Lake’s mode of action is largely physical rather than biochemical. It imparts color to products due to its ability to absorb and reflect certain wavelengths of light . The exact color perceived can depend on factors such as pH .
Biochemical Pathways
Some studies suggest that it may have antioxidant activity, which could potentially influence oxidative stress pathways .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research would be needed to fully understand these aspects.
Result of Action
The primary result of Sunset Yellow Lake’s action is the imparting of an orange-red color to the products in which it is used . Some studies suggest that it may have antioxidant activity , but more research is needed to confirm these effects and understand their implications.
Action Environment
The action of Sunset Yellow Lake can be influenced by various environmental factors. For example, its color can vary depending on the pH of the solution it is in . Additionally, its solubility in water means that it could potentially be affected by the water content of the product or environment .
Biochemical Analysis
Biochemical Properties
Sunset Yellow Lake has been found to interact with proteins such as bovine serum albumin (BSA) and collagen . The nature of these interactions is biophysical, indicating that Sunset Yellow Lake may have a role in modulating the structure and function of these proteins. Detailed information about the specific enzymes, proteins, and other biomolecules that Sunset Yellow Lake interacts with is currently limited.
Cellular Effects
Sunset Yellow Lake has been associated with sensitivity reactions, hyperactivity, and a depressing effect on cellular immune responses These effects suggest that Sunset Yellow Lake can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to interact with proteins suggests that it may exert its effects at the molecular level through binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The effects of Sunset Yellow Lake can change over time in laboratory settings. For instance, its thermal behavior has been studied, revealing that it possesses thermal stability up to 330°C . Additionally, Sunset Yellow Lake exhibits the phenomenon of birefringence on resulted crystallites by drying and crystallization at room temperature from aqueous solutions with concentrations of 1% and 5% .
Properties
IUPAC Name |
aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVMXXUKCHQFS-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9AlN2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | C.I. Pigment Yellow 104 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15790-07-5 | |
Record name | C.I. Food Yellow 3 Aluminum Lake | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Pigment Yellow 104 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Sunset Yellow Lake chosen as a coating material for Aspirin and Azithromycin tablets in the presented research?
A: The research articles focus on the formulation and evaluation of delayed-release tablets, aiming for optimal drug release profiles. While both studies mention using a coating containing Sunset Yellow Lake [, ], they do not explicitly justify its selection. It's important to note that pharmaceutical coating choices involve multiple factors beyond color, such as stability, compatibility with other excipients, and potential impact on drug release. Further research specifically addressing the rationale for Sunset Yellow Lake in these formulations would be beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.